molecular formula C21H22FN5O4 B3019030 N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775354-41-0

N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No.: B3019030
CAS No.: 1775354-41-0
M. Wt: 427.436
InChI Key: DOTRNFYDYLRGNC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a structurally complex acetamide derivative featuring a fused hexahydropyrimidoazepin ring system, a 1,2,4-oxadiazole moiety, and a 3-fluoro-4-methylphenyl group. The hexahydropyrimidoazepin core may contribute to conformational rigidity, enhancing target binding, while the 1,2,4-oxadiazolyl group is often associated with metabolic stability and improved pharmacokinetics .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c1-12-7-8-14(10-15(12)22)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-6-4-3-5-9-26(16)21(27)30/h7-8,10H,3-6,9,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTRNFYDYLRGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both oxadiazole and pyrimidine derivatives. Its molecular formula is C19H19FN4O3C_{19}H_{19}FN_4O_3 with a molecular weight of approximately 372.38 g/mol. The presence of fluorine and oxadiazole moieties is significant as these groups often enhance biological activity and selectivity.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit notable anticancer properties. For instance:

  • Inhibition of Cancer Cell Lines : A related compound was tested against several cancer cell lines (e.g., HEPG2, MCF7) and showed IC50 values significantly lower than standard anticancer drugs like staurosporine . This suggests that the compound may interfere with cellular proliferation pathways.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Alkaline Phosphatase Inhibition : Compounds similar to this compound have been shown to inhibit alkaline phosphatase with promising IC50 values . This activity could be beneficial in targeting diseases where alkaline phosphatase is a biomarker.

Biological Activity Data

Activity TypeTarget Cell LinesIC50 Values (µM)Reference
AnticancerHEPG21.18 ± 0.14
AnticancerMCF74.18
Enzyme InhibitionAlkaline Phosphatase0.420 ± 0.012

Study 1: Anticancer Efficacy

In a study conducted by Zhang et al., derivatives of oxadiazole were synthesized and tested for anticancer activity. The compound demonstrated a significant reduction in cell viability across multiple cancer types with an emphasis on its selective toxicity towards malignant cells while sparing normal cells .

Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of similar compounds. The results indicated that the compounds exhibited strong binding affinities to alkaline phosphatase enzymes compared to traditional inhibitors . Molecular docking studies suggested favorable interactions at the active site.

Comparison with Similar Compounds

Table 1: Structural Comparison with Pesticide Analogues

Compound Core Structure Key Functional Groups Application
Target Compound Hexahydropyrimidoazepin 1,2,4-oxadiazole, fluoroaryl Undetermined*
Flumetsulam Triazolopyrimidine Sulfonamide, difluorophenyl Herbicide
Oxadixyl Oxazolidinone Methoxy, dimethylphenyl Fungicide

*Inferred from structural motifs in bioactive compounds.

Antiproliferative Hydroxyacetamide Derivatives

Compounds like 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1-12) exhibit antiproliferative activity. These derivatives share the acetamide backbone but incorporate imidazolone and triazole groups instead of oxadiazole and pyrimidoazepin. The hydroxyacetamide moiety in FP1-12 enhances hydrogen-bonding capacity, whereas the target compound’s fluorine and methyl groups may improve membrane permeability .

Table 2: Bioactivity-Driven Comparison

Compound Heterocyclic Components Bioactivity Solubility Factors
Target Compound 1,2,4-oxadiazole, pyrimidoazepin Hypothesized anticancer* Moderate (fluorine enhances lipophilicity)
FP1-12 Imidazolone, triazole Antiproliferative High (hydroxy group)

*Based on structural parallels to oxadiazole-containing anticancer agents.

Pharmacopeial Acetamide Derivatives

Complex acetamides such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (from ) highlight structural diversity in medicinal chemistry. These compounds often include multiple stereocenters and extended alkyl chains, optimizing receptor specificity. In contrast, the target compound’s compact fused-ring system may favor CNS penetration or enzyme inhibition due to reduced steric hindrance .

Key Research Findings and Implications

  • Metabolic Stability : The 1,2,4-oxadiazole group in the target compound likely confers resistance to oxidative degradation compared to triazole-containing analogues like flumetsulam .
  • Selectivity : The hexahydropyrimidoazepin core may enable selective binding to kinases or proteases, analogous to pyrimidine-based inhibitors in oncology .
  • Synthetic Challenges : The target compound’s synthesis would require multi-step cyclization and functionalization, similar to methods in but with tailored catalysts for oxadiazole formation .

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